molecular formula C45H60ClN7O9S B8508867 Vedroprevir

Vedroprevir

Cat. No.: B8508867
M. Wt: 910.5 g/mol
InChI Key: OTXAMWFYPMNDME-UHFFFAOYSA-N
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Description

Vedroprevir is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s intricate structure suggests it may have unique properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates Each step would require specific reagents, catalysts, and conditions such as temperature and pH For example, the synthesis might start with the preparation of the bicyclo[31

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Palladium-Catalyzed C-N Urea Arylation

Role : Central to introducing urea substituents at the C3 position of the pyrazinone scaffold .
Mechanism :

  • Utilizes Pd catalysts (e.g., Pd(OAc)₂ or PdCl₂) to couple aryl halides with urea derivatives.

  • Enables regioselective functionalization critical for protease binding .
    Conditions :

  • Solvent: DMF or THF under inert atmosphere.

  • Ligands: Xantphos or BINAP for enhanced catalytic activity.

  • Yield: Reported at 82–90% for analogous reactions .

Example Reaction :

Pyrazinone-urea precursor+Aryl bromidePd(OAc)2,XantphosC3-arylated pyrazinone\text{Pyrazinone-urea precursor} + \text{Aryl bromide} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{C3-arylated pyrazinone}

Ester Hydrolysis and Peptide Coupling

Role : Converts ester intermediates to carboxylic acids for subsequent coupling with amino acid residues .
Steps :

  • Hydrolysis : Methyl/benzyl esters are cleaved using aqueous HCl or LiOH to yield carboxylic acids.

  • Coupling : Carboxylic acids react with amines (e.g., isopropylaminothiazole) via EDCI/HOBt or HATU activation .

Data :

StepReagentsYieldSource
Ester hydrolysis1.4 N HCl in H₂O/AcOH95%
Peptide couplingEDCI, HOBt, DIPEA85%

Phosphorus Oxychloride-Mediated Cyclization

Role : Forms the thiazole ring in this compound’s structure .
Conditions :

  • Reagents: POCl₃ in pyridine at -40°C.

  • Mechanism: Dehydrative cyclization of β-ketoamide intermediates .

Example :

β-Ketoamide intermediatePOCl3,pyridineThiazole-4-carboxylate\text{β-Ketoamide intermediate} \xrightarrow{\text{POCl}_3, \text{pyridine}} \text{Thiazole-4-carboxylate}

Yield : 75–85% .

Nucleophilic Aromatic Substitution

Role : Introduces chlorine or fluorine atoms to enhance metabolic stability.
Substrates : Activated aryl halides react with nucleophiles (e.g., KF, CuCN).
Conditions :

  • Solvent: DMSO or DMF at 80–100°C.

  • Catalyst: CuI for fluorination .

Reductive Amination

Role : Forms tertiary amine linkages in this compound’s side chains .
Reagents :

  • Sodium triacetoxyborohydride (STAB) in CH₂Cl₂.

  • Morpholine or isopropylamine as amine sources.
    Yield : 50–70% .

Zinc-Mediated Conjugate Addition

Role : Generates cyclopropane intermediates ea

Scientific Research Applications

Combination Therapy Studies

  • TRILOGY-2 Study :
    • Population : Treatment-experienced patients with genotype 1 HCV and cirrhosis.
    • Regimen : 8 weeks of ledipasvir/sofosbuvir plus vedroprevir.
    • Outcome : Achieved a sustained virologic response (SVR) rate of 95% without ribavirin, compared to 88% with ribavirin included .
  • Shorter Treatment Durations :
    • In a phase IIa trial, patients receiving a 6-week regimen of ledipasvir/sofosbuvir plus this compound achieved an SVR rate of 76%, demonstrating that shorter treatment durations could be effective but less so in cirrhotic patients .
  • Resistance Patterns :
    • The emergence of resistance mutations was noted in some patients, indicating that while this compound is effective, its resistance barrier may vary based on patient characteristics and prior treatment history .

Safety Profile

This compound has generally been well tolerated in clinical trials. Common adverse events included fatigue, headache, and diarrhea. Serious adverse events were rare and typically unrelated to the drug itself . The safety profile supports its use in combination therapies, where it has not shown significant toxicity compared to other agents.

Comparative Efficacy Data

The following table summarizes key studies evaluating this compound's efficacy in various patient populations:

StudyPopulationRegimenOutcome (SVR12)
TRILOGY-2Treatment-experienced, cirrhoticLDV/SOF + VDV (8 weeks)95%
Kattakuzhy et al.Treatment-naïve, GT-1LDV/SOF + VDV (6 weeks)76%
Kohli et al.Treatment-naïve, GT-1LDV/SOF + VDV ± GS-9669 (4 weeks)40%
Wyles et al.Non-cirrhotic GT-1VDV + TGV + RBV (12 weeks)81%

Regulatory Status and Future Directions

As of the latest updates, this compound remains under investigation and has not yet received regulatory approval as a standalone treatment. However, its combination with other direct-acting antivirals shows potential for becoming a standard component of HCV therapy regimens aimed at reducing treatment duration while maintaining high cure rates.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other bicyclic or polycyclic molecules with analogous functional groups. Examples could be other derivatives of bicyclo[3.1.0]hexane or quinoline-based compounds.

Uniqueness

The uniqueness of the compound could lie in its specific combination of functional groups and structural features, which might confer unique reactivity, selectivity, or biological activity compared to similar compounds.

Properties

Molecular Formula

C45H60ClN7O9S

Molecular Weight

910.5 g/mol

IUPAC Name

1-[[1-[2-(3-bicyclo[3.1.0]hexanyloxycarbonylamino)-3,3-dimethylbutanoyl]-4-[8-chloro-7-(2-morpholin-4-ylethoxy)-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxypyrrolidine-2-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C45H60ClN7O9S/c1-7-27-21-45(27,41(56)57)51-39(54)33-19-29(22-53(33)40(55)38(44(4,5)6)50-43(58)62-28-17-25-16-26(25)18-28)61-35-20-31(32-23-63-42(49-32)47-24(2)3)48-37-30(35)8-9-34(36(37)46)60-15-12-52-10-13-59-14-11-52/h8-9,20,23-29,33,38H,7,10-19,21-22H2,1-6H3,(H,47,49)(H,50,58)(H,51,54)(H,56,57)

InChI Key

OTXAMWFYPMNDME-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1(C(=O)O)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)OC3CC4CC4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-({1-[2-(Bicyclo[3.1.0]hex-3-yloxycarbonylamino)-3,3-dimethylbutyryl]-4-[8-chloro-2-(2-isopropylaminothiazol-4-yl)-7-(2-morpholin-4-yl-ethoxy)quinolin-4-yloxy]pyrrolidine-2-carbonyl}-amino)-2-ethyl-cyclopropanecarboxylic acid methyl ester (12 g, 13 mmol) was dissolved in THF (200 ml), LiOH (11 g, 260 mmol) in H2O (200 ml) was added, followed by MeOH (200 ml). The mixture was kept stirring at room temperature for 20 h. Upon completion of the reaction, 4 N HCl in H2O was added to adjust pH to 7 at 0° C. The mixture was extracted with EtOAc (2×400 ml). The combined organic layer was washed with brine, dried (Na2SO4) and concentrated in vacuo to give 1-({1-[2-(bicyclo[3.1.0]hex-3-yloxycarbonylamino)-3,3-dimethyl-butyryl]-4-[8-chloro-2-(2-isopropylamino-thiazol-4-yl)-7-(2-morpholin-4-yl-ethoxy)-quinolin-4-yloxy]-pyrrolidine-2-carbonyl}-amino)-2-ethyl-cyclopropanecarboxylic acid as a yellow solid (11 g, 93% yield). LCMS found 911.52[M+H]+.
Name
1-({1-[2-(Bicyclo[3.1.0]hex-3-yloxycarbonylamino)-3,3-dimethylbutyryl]-4-[8-chloro-2-(2-isopropylaminothiazol-4-yl)-7-(2-morpholin-4-yl-ethoxy)quinolin-4-yloxy]pyrrolidine-2-carbonyl}-amino)-2-ethyl-cyclopropanecarboxylic acid methyl ester
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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